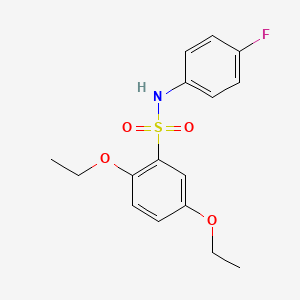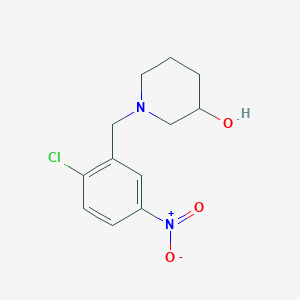![molecular formula C14H23Cl2NO2 B5085180 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as carvedilol, is a beta-blocker medication that is used to treat heart failure and high blood pressure. This compound was first synthesized in 1987, and since then, it has become an important drug in the treatment of cardiovascular diseases. Carvedilol is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. In
作用機序
Carvedilol works by blocking the beta-1 and beta-2 receptors in the body. Beta-1 receptors are found mainly in the heart, and their activation increases heart rate and contractility. Beta-2 receptors are found mainly in the lungs, and their activation causes bronchodilation. By blocking these receptors, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
実験室実験の利点と制限
Carvedilol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying cardiovascular diseases. Carvedilol is also relatively easy to synthesize, which makes it accessible for researchers. However, there are some limitations to the use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments. It is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. This can make it difficult to study the specific effects of beta-1 or beta-2 blockade. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has some off-target effects, such as alpha-1 blockade, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride. One area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress. Another area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of cancer. Carvedilol has been shown to have anti-tumor properties in some studies, and further research is needed to explore this potential use. Finally, there is a need for more research on the specific effects of beta-1 and beta-2 blockade, and the potential use of selective beta-blockers in the treatment of cardiovascular diseases.
合成法
The synthesis of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves several steps. The starting material is 4-chlorobenzyl cyanide, which is reacted with tert-butylamine to form 1-(tert-butylamino)-4-chlorobenzene. This compound is then reacted with epichlorohydrin to form 1-(tert-butylamino)-3-(4-chlorobenzyl)oxy-2-propanol. Finally, this compound is reacted with hydrochloric acid to form 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, which is the active ingredient in 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride.
科学的研究の応用
Carvedilol has been extensively studied in scientific research for its use in the treatment of heart failure and high blood pressure. It has been shown to be effective in improving left ventricular function, reducing mortality rates, and improving quality of life in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been studied for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
特性
IUPAC Name |
1-(tert-butylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-14(2,3)16-8-13(17)10-18-9-11-4-6-12(15)7-5-11;/h4-7,13,16-17H,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHPJIUDCOFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)


![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)